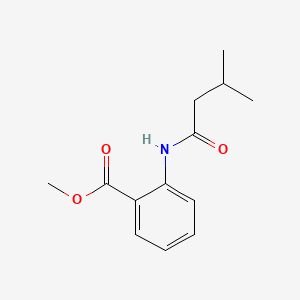

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate

描述

属性

CAS 编号 |

84604-44-4 |

|---|---|

分子式 |

C13H17NO3 |

分子量 |

235.28 g/mol |

IUPAC 名称 |

methyl 2-(3-methylbutanoylamino)benzoate |

InChI |

InChI=1S/C13H17NO3/c1-9(2)8-12(15)14-11-7-5-4-6-10(11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15) |

InChI 键 |

MQTXQBOLCSEIKC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)OC |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The direct acylation method employs 3-methylbutyryl chloride as the acylating agent, reacting with Methyl 2-aminobenzoate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward amide formation. Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted at 0–25°C for 1–4 hours.

Example Procedure

-

Dissolve Methyl 2-aminobenzoate (1.0 equiv) in anhydrous DCM.

-

Add TEA (1.5 equiv) dropwise under nitrogen atmosphere.

-

Cool the mixture to 0°C and slowly add 3-methylbutyryl chloride (1.2 equiv).

-

Stir at room temperature for 3 hours, then quench with water.

-

Extract the organic layer, dry over anhydrous MgSO₄, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to obtain the product.

Challenges and Optimization

-

Side Reactions : Over-acylation is rare due to the primary amine’s reactivity, but ester hydrolysis may occur under prolonged exposure to moisture.

-

Solvent Selection : Polar aprotic solvents like THF improve solubility but may require stricter temperature control.

-

Catalyst-Free : Unlike coupling-agent methods, this approach avoids expensive reagents but demands high-purity starting materials.

Carbodiimide-Mediated Coupling with 3-Methylbutyric Acid

Role of Coupling Reagents

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 3-methylbutyric acid for amide bond formation. The protocol, adapted from peptide synthesis, offers milder conditions and higher selectivity.

Example Procedure

-

Dissolve Methyl 2-aminobenzoate (1.5 equiv) and 3-methylbutyric acid (1.0 equiv) in dry DMF.

-

Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (1.5 equiv).

-

Stir at 20°C for 48 hours under inert atmosphere.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.

-

Purify via column chromatography (hexane:ethyl acetate:MeOH, 12:3:1).

Comparative Advantages

-

Reduced Side Products : HOBt suppresses racemization and minimizes undesired side reactions.

-

Solvent Flexibility : Dimethylformamide (DMF) enhances reagent solubility but complicates removal during workup.

-

Scalability : Suitable for multi-gram synthesis with consistent yields.

Solid-Phase Synthesis for High-Throughput Applications

Methodology and Workflow

Solid-phase synthesis immobilizes Methyl 2-aminobenzoate on a resin (e.g., Wang resin), enabling stepwise acylation and automated purification. This approach is favored for combinatorial chemistry and library generation.

Key Steps

-

Resin Loading : Couple Methyl 2-aminobenzoate to the resin via its carboxyl group.

-

Acylation : Treat with 3-methylbutyric acid, EDCI, and HOBt in DMF.

-

Cleavage : Release the product using trifluoroacetic acid (TFA).

Limitations

-

Cost : Resins and specialized equipment increase expenses.

-

Throughput : Ideal for small-scale, high-variability applications rather than bulk production.

Analytical Characterization and Quality Control

Spectroscopic Validation

Optimization Metrics

| Parameter | Direct Acylation | EDCI/HOBt Coupling | Solid-Phase Synthesis |

|---|---|---|---|

| Yield (%) | 68–75 | 72–76 | 60–65 |

| Reaction Time (h) | 3–4 | 48 | 24–72 |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $ | $$ | $$$ |

化学反应分析

反应类型

2-((3-甲基-1-氧代丁基)氨基)苯甲酸甲酯可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以将羰基转化为羟基,从而形成醇。

取代: 亲核取代反应可以在酯或酰胺官能团上发生,从而形成新的衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 可以在碱性或酸性条件下使用胺、醇和硫醇等亲核试剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羧酸,而还原可能会生成醇。取代反应可能导致具有不同官能团的各种新化合物的形成。

科学研究应用

2-((3-甲基-1-氧代丁基)氨基)苯甲酸甲酯在科学研究中有多种应用:

化学: 它被用作合成更复杂有机分子的中间体。

生物学: 该化合物可用于研究酶抑制和蛋白质-配体相互作用。

工业: 它用于生产具有特定性能的专用化学品和材料。

作用机制

2-((3-甲基-1-氧代丁基)氨基)苯甲酸甲酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能会抑制或激活这些靶标,从而导致各种生物学效应。所涉及的途径可能包括信号转导、代谢过程和基因表达调控。

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Functional Groups

Table 1: Key Structural Features of Methyl 2-((3-Methyl-1-oxobutyl)amino)benzoate and Analogs

Key Observations:

- Substituent Effects: The 3-methyl-1-oxobutylamino group in the target compound provides moderate steric bulk and electron-withdrawing character, contrasting with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which enhances metal coordination .

- Ester Variations : Methyl esters (e.g., bensulfuron-methyl) exhibit higher volatility and lower hydrophilicity compared to ethyl or isopropyl analogs, impacting bioavailability .

- Aromatic vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends:

- Lipophilicity: The target compound’s logP (~2.1) is intermediate between hydrophilic sulfonylureas (logP 1.8) and aromatic naphthaquinone derivatives (logP ~3.0), suggesting balanced membrane permeability .

生物活性

Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by a benzoate moiety linked to a branched alkyl amino group. The molecular formula is C₁₅H₁₉N₁O₂, with a molecular weight of approximately 235.28 g/mol. The structural uniqueness of this compound contributes to its biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.

Case Study: Carrageenan-Induced Paw Edema Test

- Objective: To evaluate the anti-inflammatory effects of this compound.

- Method: Rats were administered the compound and subjected to carrageenan-induced paw edema.

- Results: A significant reduction in paw swelling was observed, with an inhibition rate of approximately 53.41% compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets. Molecular modeling studies suggest that the compound forms stable complexes with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

Binding Affinity:

- Predicted binding affinity for COX-2: -9.9 kcal/mol

- Comparison with Celecoxib (a known COX inhibitor): -12.2 kcal/mol

These interactions may enhance the compound's efficacy in reducing inflammation and pain.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. Common methods include:

- Direct Amination: Reacting methyl benzoate with a suitable amine under controlled conditions.

- Alkylation Reactions: Utilizing alkyl halides to introduce the branched alkyl group onto the amino moiety.

Comparative Analysis

To understand its unique properties, this compound can be compared with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl benzoate | Simple ester of benzoic acid | Lacks amino functionality; primarily used as a solvent. |

| Ethyl 2-amino benzoate | Amino group on the benzene ring | More polar; used in pharmaceuticals for various applications. |

| Benzamide | Amide derivative of benzoic acid | Does not contain alkyl side chains; used in organic synthesis. |

The presence of both an amino group and a branched alkyl chain in this compound contributes to its distinct chemical properties and potential applications compared to these similar compounds .

常见问题

Q. What are the standard synthetic routes for preparing Methyl 2-((3-methyl-1-oxobutyl)amino)benzoate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzoate esters and acylating agents. For example, analogous compounds like methyl 2-amino benzoate derivatives are synthesized via nucleophilic acyl substitution using anhydrides or activated carbonyl intermediates under reflux in aprotic solvents (e.g., CH₂Cl₂ or DMF). Key steps include:

- Acylation : Reacting methyl 2-aminobenzoate with 3-methylbutyryl chloride or its anhydride derivative under nitrogen protection .

- Purification : Crude products are purified via reverse-phase HPLC (e.g., methanol-water gradients) or column chromatography (n-hexane/ethyl acetate) .

- Characterization : Melting points, IR (C=O, NH stretches), and NMR (¹H/¹³C) are used to confirm structural integrity. For example, IR peaks at 1685–1690 cm⁻¹ indicate carbonyl groups, while ¹H NMR signals at δ 2.1–2.3 ppm correspond to methyl groups in the acyl chain .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Essential for resolving the acyl chain’s methyl groups (δ 1.0–2.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). Coupling patterns in the aromatic region distinguish substitution positions .

- IR Spectroscopy : Confirms the presence of ester (C=O ~1700 cm⁻¹), amide (N–H ~3300 cm⁻¹), and acyl (C=O ~1685 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of this compound derivatives for targeted bioactivity?

Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional) predict electronic properties, reactivity, and stability:

- Reactivity Sites : Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization (e.g., adding electron-withdrawing groups to enhance acyl transfer) .

- Thermochemistry : DFT-derived Gibbs free energy changes (ΔG) assess reaction feasibility, such as acylation or hydrolysis pathways .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions to optimize reaction conditions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For example, ambiguous NOE effects in NMR may require single-crystal XRD for absolute configuration determination .

- Dynamic NMR : Resolves rotational barriers in amide bonds (e.g., variable-temperature NMR to study restricted rotation) .

- Isotopic Labeling : ¹³C-labeled reagents clarify carbonyl group assignments in complex spectra .

Q. What strategies optimize yield and purity in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation while minimizing side reactions .

- Process Monitoring : Use inline FTIR or HPLC to track reaction progress and intermediate degradation .

- Green Chemistry Approaches : Replace DMF with ionic liquids or cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How does this compound compare structurally to its pesticidal analogs, and what implications does this have for mechanism-of-action studies?

Methodological Answer:

- Structural Analog Analysis : Compare with pesticidal benzoates (e.g., tribenuron methyl ester), noting shared ester-amide motifs critical for acetyl-CoA carboxylase inhibition .

- SAR Studies : Modify the acyl chain (e.g., replacing 3-methylbutyryl with trifluoroethoxy groups) to assess bioactivity changes. Use molecular docking to predict binding affinity to target enzymes .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

Methodological Answer:

- Hydrolysis Studies : Simulate physiological pH (7.4) and temperature (37°C) to identify ester/amide bond cleavage products. Use LC-MS/MS to detect transient intermediates .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) combined with QSAR models predict shelf-life and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。